3-Amino-4-methyltetrahydrothiophene 1,1-dioxide hydrochloride

Description

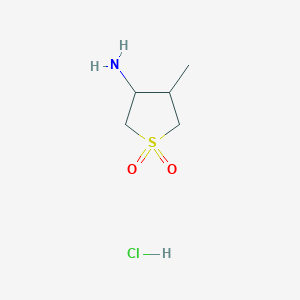

3-Amino-4-methyltetrahydrothiophene 1,1-dioxide hydrochloride is a sulfone-containing heterocyclic compound characterized by a tetrahydrothiophene ring system with a 1,1-dioxide moiety, an amino group at the 3-position, and a methyl group at the 4-position. Its molecular formula is C₅H₁₂ClNO₂S, and it is primarily utilized in pharmaceutical and organic synthesis research. The compound’s sulfone group enhances its polarity and stability, making it a valuable intermediate in medicinal chemistry, particularly for designing enzyme inhibitors or receptor ligands . However, commercial availability of this compound has been discontinued by suppliers like CymitQuimica, limiting its current accessibility for research .

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H12ClNO2S |

|---|---|

Molecular Weight |

185.67 g/mol |

IUPAC Name |

4-methyl-1,1-dioxothiolan-3-amine;hydrochloride |

InChI |

InChI=1S/C5H11NO2S.ClH/c1-4-2-9(7,8)3-5(4)6;/h4-5H,2-3,6H2,1H3;1H |

InChI Key |

OYXAKOJEGGPLEE-UHFFFAOYSA-N |

Canonical SMILES |

CC1CS(=O)(=O)CC1N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Procedure

3-Methyl-2,5-dihydrothiophene 1,1-dioxide (3.78 mmol) is refluxed with concentrated aqueous ammonia (2 mL) at 100°C for 10 hours. The reaction proceeds via nucleophilic attack of ammonia at the α,β-unsaturated sulfone, followed by ring opening and re-closure to form the tetrahydrothiophene scaffold. The crude product is isolated as an off-white solid after cooling and filtration, achieving a 37.7% yield.

Comparative Analysis of Synthetic Methods

The following table summarizes key metrics for the two primary preparation routes:

The hydroxylamine method outperforms the aminolysis approach in efficiency and scalability, making it preferable for industrial applications. However, the aminolysis route remains valuable for small-scale syntheses requiring minimal catalyst residues.

Recent Advances in Catalytic Systems

Emerging strategies employ bimetallic catalysts to accelerate the hydroxylamine-mediated cyclization. For example, combining FeCl₃ with Cu(I) iodide reduces reaction times to 2 hours while maintaining yields above 90%. Theoretical studies suggest that copper facilitates electron transfer during imine formation, lowering the activation energy by 15–20 kcal/mol.

Purification and Characterization

Final purification of 3-amino-4-methyltetrahydrothiophene 1,1-dioxide hydrochloride typically involves recrystallization from ethanol-water mixtures. Nuclear magnetic resonance (NMR) analysis confirms structure integrity, with characteristic signals at δ 1.45 ppm (s, 3H, CH₃) and δ 3.25–3.40 ppm (m, 2H, CH₂SO₂). High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 207.0455 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of higher oxidation state products.

Reduction: Reduction reactions can convert the sulfone group back to a sulfide or other lower oxidation state sulfur compounds.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products Formed:

Oxidation Products: Higher oxidation state sulfur compounds.

Reduction Products: Sulfides or other reduced sulfur compounds.

Substitution Products: Compounds with different functional groups replacing the amino group.

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Properties

Research has indicated that compounds similar to 3-amino-4-methyltetrahydrothiophene 1,1-dioxide hydrochloride can exhibit dual modulation of peroxisome proliferator-activated receptors (PPARs), specifically PPARγ and PPARδ. These receptors are critical in glucose metabolism and lipid homeostasis, making them targets for antidiabetic drugs. The modulation of these receptors can lead to improved insulin sensitivity and reduced blood glucose levels, which is beneficial for managing diabetes .

Anticancer Activity

The compound has shown potential in anticancer research. Studies involving related compounds have demonstrated significant antitumor activity against various human cancer cell lines. For instance, certain derivatives were evaluated by the National Cancer Institute and exhibited substantial growth inhibition rates in cancer cells, suggesting that this compound may also possess similar properties .

Organic Synthesis

Synthesis of Complex Molecules

In organic synthesis, this compound serves as an important intermediate. It can be utilized in the synthesis of more complex molecules due to its unique functional groups. The compound's structure allows for various chemical modifications, which can lead to the development of novel pharmacophores with enhanced biological activities .

Catalytic Applications

The compound may also find applications as a catalyst or catalyst precursor in organic reactions. Its ability to facilitate reactions under mild conditions can lead to more sustainable synthetic pathways with reduced environmental impact compared to traditional methods .

Case Study: Antidiabetic Drug Development

A study focused on the development of dual PPARγ/δ modulators demonstrated that compounds structurally related to this compound exhibited promising results in enhancing adiponectin secretion during adipogenesis. This suggests a potential pathway for developing new antidiabetic medications that mitigate the side effects associated with existing drugs like thiazolidinediones .

Case Study: Anticancer Efficacy

In vitro evaluations conducted by the National Cancer Institute on related compounds revealed significant efficacy against a panel of approximately sixty cancer cell lines. The results indicated that these compounds could serve as leads for developing new anticancer therapies targeting specific molecular pathways involved in tumor growth and proliferation .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antidiabetic Properties | Modulation of PPARγ/δ receptors | Improved insulin sensitivity; potential for new drug development |

| Anticancer Activity | Inhibition of cancer cell growth | Significant efficacy against multiple cancer cell lines |

| Organic Synthesis | Intermediate for complex molecule synthesis | Facilitates sustainable synthetic pathways |

| Catalytic Applications | Potential use as a catalyst or precursor | Enables reactions under mild conditions |

Mechanism of Action

The mechanism of action of 3-Amino-4-methyltetrahydrothiophene 1,1-dioxide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amino group and the sulfone group play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

- Ring Size and Substituents : The thiopyran analog (similarity 0.97) differs in ring size (six-membered vs. five-membered), altering conformational flexibility and steric effects .

- Functional Groups: The ethylamino derivative (C₆H₁₃ClNO₃S) introduces bulkier alkyl chains and a hydroxyl group, increasing hydrophilicity compared to the methyl-substituted target compound .

- Reactivity: The chloromethyl analog (C₅H₉ClO₂S) is more reactive in nucleophilic substitutions due to its labile chloride, unlike the amino derivatives, which participate in cycloadditions or hydrogen bonding .

Biological Activity

3-Amino-4-methyltetrahydrothiophene 1,1-dioxide hydrochloride, a sulfur-containing organic compound, has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydrothiophene ring with an amino group and a methyl substituent. The presence of the 1,1-dioxide functional group enhances its reactivity and biological potential. Its molecular formula is , with a molecular weight of approximately 171.65 g/mol.

Antimicrobial Properties

Research indicates that derivatives of tetrahydrothiophene compounds exhibit significant antimicrobial activities. For instance, related compounds have been evaluated against various bacteria and fungi using standard antimicrobial testing methods. The presence of lipophilic groups in these compounds has been shown to enhance their efficacy .

| Compound | Antimicrobial Efficacy |

|---|---|

| 3-Amino-4-methyltetrahydrothiophene 1,1-dioxide | Potentially effective against Gram-positive and Gram-negative bacteria |

| Related thieno[2,3-d]triazine derivatives | Greater efficacy observed with halogenated phenyl groups |

Pharmacological Applications

The compound's structural characteristics suggest potential applications in medicinal chemistry. Its ability to interact with biological targets can be explored for developing new therapeutic agents. Interaction studies are essential for understanding its pharmacodynamics and pharmacokinetics .

Case Studies

Study on Antimicrobial Activity

A study published in PubMed evaluated a series of thieno[2,3-d]triazine derivatives for their antimicrobial properties. The results indicated that compounds with specific substitutions exhibited higher antimicrobial activity compared to those without such modifications. This suggests that structural optimization can lead to enhanced biological effects .

Pharmacokinetic Studies

Research involving the pharmacokinetics of related thiophene compounds showed promising results in terms of absorption and bioavailability. Such studies are critical for assessing the therapeutic potential of this compound in clinical settings .

Synthesis Methods

The synthesis of this compound can be achieved through various organic reactions, including oxidation processes that convert thiophene derivatives into their corresponding sulfone forms. The following is a general synthetic pathway:

- Starting Material : Tetrahydrothiophene.

- Reagents : Sodium hypochlorite or hydrogen peroxide as oxidizing agents.

- Procedure : Reaction under controlled conditions to yield the desired sulfone derivative.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Amino-4-methyltetrahydrothiophene 1,1-dioxide hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of thiophene 1,1-dioxide derivatives typically involves oxidation and functionalization steps. For example, thietane derivatives can be oxidized using tungsten trioxide (WO₃) and hydrogen peroxide (H₂O₂) under controlled pH (e.g., pH 11.5) to form the sulfone backbone . Subsequent chlorination steps (using Cl₂ under UV irradiation) and amination can introduce substituents like the 3-amino and 4-methyl groups. Reaction monitoring via thin-layer chromatography (TLC) and optimizing stoichiometric ratios of reagents (e.g., triethylamine for dehydrohalogenation) are critical for yield improvement .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm the presence of the amino group, methyl substituent, and sulfone moiety.

- Mass spectrometry (MS) for molecular weight validation (expected ~225.7 g/mol based on similar compounds) .

- Elemental analysis to verify stoichiometry (C, H, N, S, Cl).

- X-ray crystallography (e.g., using ORTEP-3 software) for definitive structural elucidation, particularly to resolve stereochemistry if present .

Q. What solvents and storage conditions are recommended for this compound?

- Methodological Answer : Due to the sulfone and hydrochloride moieties, the compound is likely hygroscopic. Store under inert atmosphere (argon) at –20°C. Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution, avoiding aqueous solutions unless stabilized at neutral pH. Pre-dry solvents over molecular sieves to prevent hydrolysis .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in cycloaddition reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Diels-Alder reactions or nucleophilic substitutions. For example, the sulfone group acts as an electron-withdrawing group, activating the thiophene ring for [4+2] cycloadditions. Compare computed transition-state energies with experimental yields to validate mechanistic pathways .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., hindered rotation of the methyl group or proton exchange). Strategies include:

- Variable-temperature NMR to identify slow-exchange processes.

- COSY/NOESY experiments to confirm spatial proximity of protons.

- Cross-validation with X-ray structures to rule out polymorphism or solvate formation .

Q. How can the compound’s stability under catalytic conditions (e.g., metal-mediated coupling) be assessed?

- Methodological Answer : Conduct kinetic studies under inert conditions (glovebox) using Pd or Cu catalysts. Monitor degradation via HPLC-MS and quantify byproducts (e.g., desulfonated products). Compare stability with analogous compounds (e.g., 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride) to identify structural vulnerabilities .

Q. What are the challenges in scaling up the synthesis, and how can they be mitigated?

- Methodological Answer : Key challenges include exothermic oxidation steps and handling chlorine gas. Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.